1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride
Description
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C6H9ClN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-3-5(4(2)9)10-6(7)8-3;/h1-2H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVFFZTUHMGPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Bromination/Acylation of Acetylacetone : Acetylacetone undergoes halogenation with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride to yield 3-chloroacetylacetone.
- Cyclization with Thiourea : The chlorinated intermediate reacts with thiourea in ethanol, facilitating nucleophilic substitution and cyclization to form the thiazole ring.
Reaction Scheme :
$$
\text{Acetylacetone} \xrightarrow{\text{SO}2\text{Cl}2} \text{3-Chloroacetylacetone} \xrightarrow{\text{Thiourea, EtOH}} \text{5-Acetyl-2-amino-4-methylthiazole}
$$
Optimization Parameters
- Solvent : Ethanol or water-tetrahydrofuran mixtures enhance solubility and reaction efficiency.
- Temperature : Reactions proceed at ambient temperature (25°C) for 1–3 hours.
- Yield : 74.7% (35.0 g product from 30 g acetylacetone).
Table 1: Key Reaction Conditions and Outcomes
| Parameter | Value/Detail | Source |
|---|---|---|
| Halogenating Agent | Sulfuryl chloride (SO₂Cl₂) | |
| Cyclization Solvent | Ethanol | |
| Reaction Time | 3 hours (cyclization step) | |
| Product Purity | Confirmed via ¹H NMR and LC-MS |
Acid-Base Reaction for Hydrochloride Formation
The free base 5-acetyl-2-amino-4-methylthiazole is converted to its hydrochloride salt using hydrochloric acid under controlled conditions.
Procedure
- Dissolution : The free base is dissolved in anhydrous ethanol or dichloromethane.
- Acid Treatment : Hydrochloric acid (37%) is added dropwise at 0–5°C to prevent decomposition.
- Crystallization : The mixture is cooled to induce precipitation, and the product is filtered and dried.
Critical Factors :
- Temperature Control : Maintaining ≤5°C ensures minimal side reactions.
- Solvent Choice : Ethanol improves solubility, while dichloromethane aids in rapid crystallization.
Table 2: Hydrochloride Salt Formation Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Acid Used | 37% HCl | |
| Reaction Temperature | 0–5°C | |
| Yield | 85–92% | |
| Purity | >99% (HPLC) |
Alternative Synthetic Routes
Claisen-Schmidt Condensation
1-[2-Amino-4-methylthiazol-5-yl]ethanone derivatives can be synthesized via Claisen-Schmidt condensation of 5-acetyl-2-amino-4-methylthiazole with aromatic aldehydes. While this method primarily yields propenone derivatives, it highlights the reactivity of the acetyl group in further functionalization.
Conditions :
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
- Large-Scale Halogenation : Continuous-flow reactors optimize SO₂Cl₂ usage and reduce waste.
- Automated Cyclization : Thiourea is added incrementally to maintain stoichiometric balance.
- Salt Formation : Batch reactors with pH-controlled HCl addition ensure consistent product quality.
Table 3: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 0.1–1 kg | 100–500 kg |
| Reaction Time | 3–5 hours | 2–3 hours |
| Purity | 95–99% | 99.5% |
| Cost Efficiency | Moderate | High |
Purification and Characterization
Recrystallization
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride exhibit antimicrobial properties. Studies have indicated that compounds containing thiazole moieties can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents. For instance, the synthesis of 2-amino-4-methylthiazole derivatives has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Properties
This compound has also been investigated for its potential antitumor effects. A study highlighted the synthesis of novel thiazole derivatives that demonstrated cytotoxic activity against chronic myelogenous leukemia cells. The presence of the thiazole ring was crucial for the biological activity observed, indicating that this compound could serve as a lead compound in developing new anticancer therapies .
Biological Research
Fluorescent Probes
In biochemical research, this compound has been utilized in the development of fluorescent probes for detecting biological molecules. Its structural characteristics allow it to be incorporated into fluorescent systems aimed at tracking specific ions or molecules within cells. This application is particularly relevant in studies involving cellular imaging and monitoring metabolic processes .
Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with specific enzymes can provide insights into metabolic regulation and the development of enzyme inhibitors that may have therapeutic implications .
Synthesis and Derivative Development
The synthesis of this compound often involves multiple steps, leading to various derivatives that enhance its biological activity. For example, modifications to the thiazole ring or substituents on the ethanone moiety can yield compounds with improved potency or selectivity against specific biological targets .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methylth
Biological Activity
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a compound of significant interest due to its various biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes current findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
The compound has the following chemical structure:
- Molecular Formula : C6H9ClN2OS
- Molecular Weight : 192.68 g/mol
- CAS Number : 12236850
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study indicated that various thiazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains, suggesting their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative A | 8 | Staphylococcus aureus |
| Thiazole Derivative B | 16 | Escherichia coli |
| Thiazole Derivative C | 32 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have been shown to target multiple cancer cell lines, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics like doxorubicin. For instance, a recent study reported that certain thiazole analogues had IC50 values in the range of 10–30 µM against human cancer cell lines such as HCT-116 and HepG2 .
Case Study: Cytotoxicity Assessment
In a cytotoxicity assessment involving the WST-1 assay, several thiazole derivatives were evaluated for their effectiveness against cancer cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 15 | HCT-116 |
| Compound 2 | 25 | HepG2 |
| Compound 3 | 20 | HT-29 |
The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Anticonvulsant Activity
Research into the anticonvulsant properties of thiazole derivatives has also yielded promising results. Certain compounds derived from thiazoles have shown significant protective effects in animal models of epilepsy, with some achieving complete protection against seizure induction . The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole structure can enhance anticonvulsant activity.
Example Study Findings
In one study, thiazole-based compounds were tested for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results showed:
| Compound | ED50 (mg/kg) | Effectiveness |
|---|---|---|
| Compound A | 15 | High |
| Compound B | 10 | Moderate |
| Compound C | 20 | Low |
Q & A
Q. Table 1. Key Spectral Signatures for Structural Confirmation
| Functional Group | 1H NMR (δ, ppm) | LC-MS ([M+H]+) |
|---|---|---|
| Thiazole C-4 methyl | 2.23–2.66 (singlet) | 183.1 |
| Trans-propenone protons | 7.50–7.70 (doublet, J=15 Hz) | 311.3 (derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
